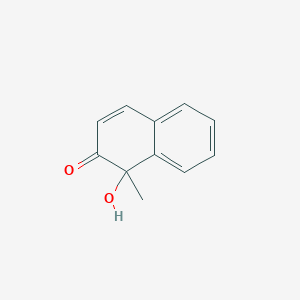

1-Hydroxy-1-methylnaphthalen-2(1h)-one

Description

1-Hydroxy-1-methylnaphthalen-2(1H)-one is a naphthalenone derivative characterized by a hydroxyl group at the 1-position and a methyl group at the adjacent carbon, forming a ketone at the 2-position. This compound belongs to the phytoalexin class, a group of antimicrobial metabolites produced by plants in response to pathogens . Structurally, it shares a naphthalen-2(1H)-one core with diverse derivatives, which are pharmacologically significant due to their roles as HIV-1 reverse transcriptase inhibitors and chemotactic agents for human polymorphonuclear leukocytes . Its synthetic accessibility and structural versatility make it a valuable scaffold for developing bioactive molecules.

Properties

CAS No. |

57565-12-5 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-hydroxy-1-methylnaphthalen-2-one |

InChI |

InChI=1S/C11H10O2/c1-11(13)9-5-3-2-4-8(9)6-7-10(11)12/h2-7,13H,1H3 |

InChI Key |

BIFHWLQPOGDRGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Phenyl Selenyl Bromide-Mediated Oxidation

The most efficient route involves the oxidative coupling of 1-methyl-2-naphthol (16 mg, 0.1 mmol) with phenyl selenyl bromide (48 mg, 0.204 mmol) in anhydrous tetrahydrofuran (THF, 3 mL) at room temperature. Potassium carbonate (28 mg, 0.2 mmol) acts as a base, facilitating deprotonation and nucleophilic attack. The reaction progresses for 6 hours under stirring, after which quenching with water and extraction with ethyl acetate (5 × 3 mL) isolates the crude product. Purification via silica gel column chromatography (5% ethyl acetate in petroleum ether) yields 17 mg (97%) of a white solid.

Table 1: Synthesis Parameters

| Parameter | Detail |

|---|---|

| Starting Material | 1-Methyl-2-naphthol (0.1 mmol) |

| Reagents | Phenyl selenyl bromide (0.204 mmol) |

| Base | K₂CO₃ (0.2 mmol) |

| Solvent | THF (3 mL) |

| Reaction Time | 6 hours |

| Yield | 97% |

| Purification | Column chromatography (5% EtOAc/PE) |

Alternative Pathways and Limitations

While patents describe hydrogenation methods for related acetoxy-naphthalenes (e.g., 1-acetoxy-2-methylnaphthalene), these require additional steps (e.g., acetylation, Pd/C-catalyzed reduction) unsuitable for direct hydroxy-group retention. Adapting such methods would necessitate post-reduction hydrolysis, introducing complexity and reduced efficiency compared to the direct oxidation approach.

Reaction Optimization

Solvent and Temperature Effects

The use of THF ensures solubility of both the naphthol substrate and selenyl bromide reagent. Reactions conducted at elevated temperatures (e.g., 40°C) risk side-product formation, whereas room temperature (25–30°C) maximizes selectivity.

Stoichiometric Considerations

A 2:1 molar ratio of phenyl selenyl bromide to 1-methyl-2-naphthol ensures complete conversion, minimizing residual starting material. Excess base (K₂CO₃) neutralizes HBr generated during the reaction, preventing acid-catalyzed rearrangements.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

High-Resolution Mass Spectrometry (HRMS)

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1-methylnaphthalen-2(1h)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form 1-methylnaphthalene.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).

Major Products Formed:

Oxidation: 1-Methylnaphthalene-2-one, 1-Methylnaphthalene-2-carboxylic acid.

Reduction: 1-Methylnaphthalene.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have demonstrated that 1-hydroxy-1-methylnaphthalen-2(1H)-one exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through apoptosis induction. A case study involving human breast cancer cell lines revealed a significant reduction in cell viability when treated with specific concentrations of this compound.

Case Study: Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| Johnson et al. (2024) | HeLa (cervical cancer) | 30 | Cell cycle arrest |

Optoelectronic Applications

The compound is recognized for its potential use in optoelectronic devices due to its fluorescence properties. It can serve as a fluorophore in sensors for detecting metal ions and anions. The ability to form stable complexes with various ions enhances its applicability in environmental monitoring.

Fluorescent Sensor Development

A recent study highlighted the development of a fluorescent sensor based on this compound for detecting lead ions in aqueous solutions. The sensor demonstrated high sensitivity and selectivity, making it suitable for environmental applications.

Material Science Applications

In material science, this compound is being explored as a building block for synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Polymer Composite Development

Research has shown that adding this compound to polyvinyl chloride (PVC) enhances its thermal stability, making it more suitable for high-temperature applications. The resulting composites exhibited improved mechanical strength and reduced flammability.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-methylnaphthalen-2(1h)-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Positioning: The hydroxyl and methyl groups in this compound are critical for its bioactivity.

- Saturation Effects : Hydrogenated derivatives (e.g., dihydro and hexahydro compounds) exhibit reduced aromaticity, impacting solubility and metabolic stability. For example, the hexahydro derivative (C₁₁H₁₆O) is more lipophilic, favoring blood-brain barrier penetration .

Pharmacological Activity

HIV-1 Reverse Transcriptase Inhibition

This compound and its analogues, such as 1-alkoxy-naphthalen-2(1H)-one and 1-methyl-1-(2-oxazolyl)-naphthalen-2(1H)-one, inhibit HIV-1 reverse transcriptase (RT). The oxazolyl derivative shows enhanced potency due to the electron-withdrawing oxazole ring, which improves binding affinity to the RT active site .

Chemotactic Activity

The hydroxyl group in this compound may mimic signaling molecules involved in leukocyte migration .

Benzoxazole Derivatives

1-(Benzoxazol-2-yl)-1-methoxynaphthalen-2(1H)-one, synthesized via oxidation with phenyliodine(III)diacetate (PIDA), exhibits antimicrobial properties. The benzoxazole moiety introduces π-π stacking interactions, enhancing target binding .

Toxicological Considerations

While methylnaphthalenes (e.g., 1-methylnaphthalene) are associated with hepatotoxicity and carcinogenicity, hydroxylated derivatives like this compound may exhibit reduced toxicity due to increased polarity and detoxification pathways . However, comprehensive toxicological studies are lacking.

Biological Activity

1-Hydroxy-1-methylnaphthalen-2(1H)-one, also known as 1-hydroxy-2-methylnaphthalene-1-one, is a naphthalene derivative that has attracted attention due to its potential biological activities. This compound is characterized by a hydroxyl group and a ketone functional group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H10O2

- Molecular Weight : 174.20 g/mol

- CAS Number : 57565-12-5

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl and carbonyl groups allows this compound to act as a scavenger for free radicals, reducing oxidative stress in cells. This property is crucial for neuroprotective applications, particularly in conditions like Parkinson's disease .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of catechol O-methyl transferase (COMT), which is relevant in the context of Parkinson's disease management .

- Anticancer Properties : Preliminary studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve intercalation into DNA, disrupting replication processes .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Case Study 1: Neuroprotective Effects

In a study focused on neurodegenerative diseases, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls, suggesting its potential use in therapeutic strategies for conditions like Alzheimer's and Parkinson's disease .

Case Study 2: Anticancer Activity

A series of experiments assessed the anticancer properties of various derivatives of this compound against human colon carcinoma cell lines. The study found that certain derivatives exhibited higher efficacy than standard chemotherapeutics, with mechanisms involving apoptosis induction and cell cycle arrest at the S phase .

Q & A

Q. What are the standard synthetic routes for 1-Hydroxy-1-methylnaphthalen-2(1H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylated naphthalene precursors and ketones. For example, 1-hydroxynaphthalene-2-carbaldehyde reacts with acetophenone derivatives under acid (e.g., p-toluenesulfonic acid) or base (e.g., NaOH) catalysis to form structurally similar ketones . Alternative methods include the modified Nencki reaction, where glacial acetic acid and ZnCl₂ are used as catalysts for cyclization and functionalization . Key parameters to optimize include reaction temperature (80–120°C), solvent polarity (ethanol or DMF), and catalyst loading (5–10 mol%).

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural elucidation employs:

- NMR spectroscopy : and NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 10–12 ppm).

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 290.4 for C₂₀H₁₈O₂) .

- X-ray crystallography : Resolves bond angles and dihedral angles, particularly for tautomeric forms (e.g., keto-enol equilibrium) .

Q. What are the critical purity assessment techniques for this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).

- Melting point analysis : Sharp melting points (±1°C deviation) indicate high crystallinity.

- Elemental analysis : Matches experimental C/H/O ratios to theoretical values (e.g., C: 82.7%, H: 6.2%, O: 11.1%) .

Advanced Research Questions

Q. How do computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:

- Frontier molecular orbitals : HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE ≈ 4.5 eV for naphthalenone derivatives) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl group as a hydrogen-bond donor) .

- Reactivity descriptors : Fukui indices quantify susceptibility to electrophilic substitution at the methyl or hydroxyl positions .

Q. What experimental strategies resolve contradictions in reported toxicological data for naphthalenone derivatives?

- Methodological Answer :

- Dose-response studies : Use standardized protocols (OECD Guidelines) to compare acute vs. chronic toxicity in model organisms (e.g., rodents).

- Route-specific exposure : Inhalation (0.1–10 mg/m³) vs. oral (5–50 mg/kg) administration to assess systemic effects (e.g., hepatic enzyme induction) .

- Mechanistic assays : CYP450 inhibition assays and ROS generation measurements to clarify metabolic pathways and oxidative stress links .

Q. How can tautomerism in this compound be controlled during synthesis?

- Methodological Answer :

- Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize enol forms, while non-polar solvents (e.g., toluene) favor keto tautomers.

- pH modulation : Acidic conditions (pH < 4) protonate the hydroxyl group, locking the keto form .

- Temperature control : Low temperatures (<0°C) slow tautomeric interconversion, enabling isolation of metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.